molecular formula C15H13BrN2O3 B8291201 N-ethyl-2-bromo-5-nitro-N-phenyl-benzamide

N-ethyl-2-bromo-5-nitro-N-phenyl-benzamide

Cat. No.: B8291201
M. Wt: 349.18 g/mol
InChI Key: BNVWRPCEDCMLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-bromo-5-nitro-N-phenyl-benzamide is a useful research compound. Its molecular formula is C15H13BrN2O3 and its molecular weight is 349.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

2-bromo-N-ethyl-5-nitro-N-phenylbenzamide

InChI

InChI=1S/C15H13BrN2O3/c1-2-17(11-6-4-3-5-7-11)15(19)13-10-12(18(20)21)8-9-14(13)16/h3-10H,2H2,1H3

InChI Key

BNVWRPCEDCMLRA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (1.65 ml, 2.3 g, 18.3 mmol) was added dropwise to a solution of 2-bromo-5-nitrobenzoic acid (3 g, 12.2 mmol) in dichloromethane (12 ml). N,N-Dimethylformamide (0.01 ml) was added to the reaction mixture via syringe, the reaction mixture was stirred at 23° C. for 4 hour. The reaction mixture was concentrated in vacuo, and the residue was taken up in dichloromethane (24 ml), and DMAP (10 mg) and triethylamine (3.4 ml, 2.5 g, 24.3 mmol) were added. N-Ethylaniline (1.8 ml, 1.8 g, 14.6 mmol) was added over a 10 min period. After 18 hours at this temperature, 1:1 ethyl acetate/hexanes (30 ml) was added, and the organics were washed with 1N HCl (2-30 ml portions) and saturated aqueous sodium chloride (30 mL). The organics were dried over anhydrous sodium sulfate and concentrated. Purification of the residue by recrystallization from ethyl acetate/hexanes afforded N-ethyl-2-bromo-5-nitro-N-phenyl-benzamide (3.8 g, 60%).
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mg
Type
catalyst
Reaction Step Four
Quantity
0.01 mL
Type
solvent
Reaction Step Five

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